6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine hydrobromide
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Overview
Description
6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine hydrobromide is a halogenated heterocyclic compound. It is characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and agrochemicals, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of 2-methyl-3-(trifluoromethyl)pyridine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce brominated pyridine oxides .
Scientific Research Applications
6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research in medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine hydrobromide involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target molecule and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 3-(Bromomethyl)pyridine hydrobromide
- 4-(Trifluoromethyl)pyridine
Uniqueness
6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine hydrobromide is unique due to the specific arrangement of its substituents. The presence of both bromomethyl and trifluoromethyl groups on the pyridine ring imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds .
Properties
Molecular Formula |
C8H8Br2F3N |
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Molecular Weight |
334.96 g/mol |
IUPAC Name |
6-(bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C8H7BrF3N.BrH/c1-5-7(8(10,11)12)3-2-6(4-9)13-5;/h2-3H,4H2,1H3;1H |
InChI Key |
YYVHVAJCYFSXNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)CBr)C(F)(F)F.Br |
Origin of Product |
United States |
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